molecular formula C11H8FIN2O B11776804 10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B11776804
M. Wt: 330.10 g/mol
InChI Key: UYHLDSKUQHXACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 10-Fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a chemically sophisticated research compound primarily investigated for its potential as a negative allosteric modulator of GABA-A receptors. This structural class, characterized by a rigid, planar heterocyclic core, is of significant interest in medicinal chemistry for the development of novel neurological therapeutics. The presence of the iodine atom at the 2-position makes it a valuable intermediate for further synthetic elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships. The specific substitution pattern, including the 10-fluoro group, is designed to optimize properties like binding affinity, selectivity, and metabolic stability. Research into this compound and its analogs focuses on understanding its interaction with specific GABA-A receptor subunits, which are implicated in conditions like anxiety, cognitive disorders, and epilepsy. As a key building block in drug discovery programs, it provides researchers a versatile scaffold for creating targeted chemical libraries. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H8FIN2O

Molecular Weight

330.10 g/mol

IUPAC Name

10-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C11H8FIN2O/c12-7-1-2-9-8(5-7)11-14-10(13)6-15(11)3-4-16-9/h1-2,5-6H,3-4H2

InChI Key

UYHLDSKUQHXACU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)F)C3=NC(=CN31)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactions. One common approach is to start with a suitable benzoimidazole derivative, followed by the introduction of fluorine and iodine atoms through halogenation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the compound into different oxidation states.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different biological activities.

Scientific Research Applications

10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The compound shares structural similarities with other dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine derivatives. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
10-Fluoro-2-iodo-5,6-dihydrobenzo[...] F (10), I (2) 366.12 (calculated) Enhanced selectivity for PI3Kα; iodine improves binding affinity
10-Bromo-9-fluoro-5,6-dihydrobenzo[...] Br (10), F (9) 283.10 Bromine increases molecular bulk; limited bioactivity data
6,7-Dihydrobenzo[f]benzo[4,5]imidazo[...] None (parent scaffold) ~300–350 (varies) Broad-spectrum PI3K inhibition; IC₅₀ = 0.016 μM for PI3Kα
10-Bromo-2-iodo-6-methyl-5,6-dihydro[...] Br (10), I (2), CH₃ (6) 405.03 Methyl group enhances lipophilicity; used in kinase inhibitor development

Key Observations :

  • Halogen Substitutions : Iodine at position 2 (as in the target compound) is associated with stronger target binding compared to bromine or chlorine due to its larger atomic radius and polarizability .
  • Fluorine Positioning : Fluorine at position 10 (vs. position 9 in other analogues) reduces metabolic degradation by blocking cytochrome P450 oxidation sites .
Anticancer Activity
  • 10-Bromo-9-Fluoro Analogue : Shows moderate activity against bacterial pathogens but lacks significant anticancer data .
Pharmacokinetic Properties
  • Fluorine at position 10 improves metabolic stability, as seen in analogues with 95% purity and confirmed by HRMS and NMR .
  • Iodine-substituted derivatives demonstrate longer half-lives compared to brominated counterparts due to reduced hepatic clearance .

Critical Analysis of Substituent Effects

  • Iodine vs. Bromine : Iodine’s larger size enhances van der Waals interactions in kinase binding pockets, while bromine’s electronegativity may disrupt π-π stacking .
  • Fluorine vs. Hydrogen: Fluorine’s electron-withdrawing effect increases oxidative stability but may reduce solubility compared to non-halogenated analogues .

Biological Activity

10-Fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 10-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine is C11_{11}H8_8FIN2_2O, with a molecular weight of approximately 330.1 g/mol. The compound features a fused heterocyclic system that includes both imidazole and oxazepine rings, contributing to its unique reactivity and biological profile .

Structural Characteristics

PropertyValue
Molecular FormulaC11_{11}H8_8FIN2_2O
Molecular Weight330.1 g/mol
Predicted Boiling Point458.9 ± 55.0 °C
Density1.98 ± 0.1 g/cm³
pKa3.35 ± 0.20

Anticancer Properties

Research indicates that benzoxazepine derivatives, including 10-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine, exhibit significant cytotoxicity against various solid tumor cell lines. A study demonstrated that these compounds could inhibit cell proliferation effectively and modulate pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used .

Case Study: Cytotoxicity Evaluation

In a comparative study involving several derivatives:

  • Compound A exhibited an IC50_{50} of 0.016 μM against PI3Kα.
  • Compound B showed a 30-fold increase in potency compared to standard LY294002.

These results suggest that derivatives of this compound may serve as promising candidates for targeted cancer therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized benzoxazepine derivatives has been evaluated through their effects on cytokine release in various cell lines. The results indicated that certain derivatives could significantly reduce the levels of inflammatory markers in vitro.

Antimicrobial Activity

While the antimicrobial activity of these compounds was found to be limited, some showed notable effectiveness against specific bacterial pathogens . This aspect highlights their potential role in developing new antimicrobial agents.

Synthesis Pathways

The synthesis of 10-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Intermediate Compounds : Utilizing starting materials such as halogenated imidazole derivatives.
  • Cyclization Reactions : Promoting cyclization under acidic or basic conditions to form the fused ring system.
  • Purification : Employing chromatographic techniques to isolate the final product with high purity.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorine and iodine substituents show distinct shifts at δ 160–165 ppm for ¹⁹F and δ 90–100 ppm for ¹²⁷I) .
  • X-Ray Crystallography : Resolves fused-ring geometry (e.g., dihedral angles between benzoxazepine and imidazole rings <10°) and verifies halogen positioning .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z = 425.98 [M+H]⁺) .

How can researchers resolve contradictions in reported biological activities of benzoxazepine derivatives?

Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) arise from structural variations and assay conditions:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., iodine enhances PI3Kα inhibition, while fluorine improves metabolic stability) .
  • Assay Standardization : Control variables like cell line selection (e.g., HCT-116 for colorectal cancer vs. MCF-7 for breast cancer) and dosing protocols .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., anti-inflammatory IC₅₀ values ranging from 1–10 µM) to identify consensus trends .

What strategies enhance isoform selectivity in PI3Kα inhibition using this compound?

Advanced Research Question
Achieving PI3Kα specificity over β/γ/δ isoforms requires:

  • Binding Pocket Engineering : Target non-conserved residues (e.g., Lys802 in PI3Kα) via fluorine-π interactions to improve affinity .
  • Scaffold Modifications : Introduce methyl groups at C5/C6 to reduce steric hindrance in the ATP-binding pocket .
  • Pharmacokinetic Profiling : Use liver microsome assays to optimize metabolic stability (e.g., t₁/₂ > 4 hours in human hepatocytes) .

How does the compound’s heteroatom arrangement influence its reactivity and bioactivity?

Advanced Research Question

  • Reactivity : The iodine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization), while the fluorine atom stabilizes electron-deficient aromatic systems .
  • Bioactivity : The fused imidazo-oxazepine core enables dual hydrogen bonding with kinase targets (e.g., PI3Kα), enhancing inhibitory potency .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding poses in PI3Kα (PDB: 4L23), focusing on halogen bonds between iodine and Tyr836 .
  • MD Simulations : Analyze stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility in aqueous environments .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to guide analogue design .

Comparison of Synthetic Routes

MethodCatalystYield (%)TimeKey AdvantageReference
Conventional UllmannCuI/1,10-phen3824 hScalability
Microwave-Assisted[Cu(phen)(PPh₃)₂]6330 minEnergy efficiency
Sonogashira CouplingPd(PPh₃)₄4512 hFunctional group tolerance

Key Biological Activities

ActivityTargetIC₅₀/EC₅₀Model SystemReference
PI3Kα InhibitionPI3Kα kinase2.1 nMHCT-116 cells
AntimicrobialS. aureus8.5 µMAgar dilution assay
AnticancerApoptosis pathway1.7 µMMCF-7 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.